1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-14-10-21(11-14)13-8-6-12(7-9-13)19-17(22)20-16-5-3-2-4-15(16)18/h2-9,14H,10-11H2,1H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCOKQYOIDQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Properties
1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea belongs to the class of diarylureas, specifically featuring a 2-chlorophenyl group and a 4-(3-methoxyazetidin-1-yl)phenyl group connected by a urea linker. The structural similarity to known bioactive compounds like 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea suggests potential applications in pharmaceutical research. Based on structurally similar compounds, this molecule would likely exhibit the following properties:
- Molecular Formula: C17H18ClN3O2
- Molecular Weight: Approximately 331.8 g/mol
- Physical Appearance: Likely a crystalline solid
- Solubility: Probable limited solubility in water, better solubility in organic solvents
General Synthetic Approaches for Unsymmetrical Ureas
Isocyanate-Based Methods
The most common approach for synthesizing unsymmetrical ureas involves the reaction of isocyanates with amines. For the target compound, this could be achieved through two main routes:
Route A: 2-Chlorophenyl Isocyanate + 4-(3-methoxyazetidin-1-yl)aniline
This approach utilizes commercially available 2-chlorophenyl isocyanate, which reacts with 4-(3-methoxyazetidin-1-yl)aniline to form the desired urea. The reaction proceeds through nucleophilic addition of the amine to the isocyanate carbon.
Route B: 4-(3-methoxyazetidin-1-yl)phenyl isocyanate + 2-chloroaniline
Alternatively, 4-(3-methoxyazetidin-1-yl)phenyl isocyanate could be reacted with 2-chloroaniline. This route might be less preferred due to the potential challenges in preparing the more complex isocyanate.
Carbonyl Difluoride Method
Research has demonstrated the use of carbonyl difluoride with sequential addition of different amines to prepare unsymmetrical ureas. This approach involves:
- Reaction of carbonyl difluoride with the first amine to form an isocyanate intermediate
- Subsequent reaction with a second amine to yield the unsymmetrical urea
This method has been reported to produce high yields without symmetrical urea byproducts. For our target compound, this would involve:
- Reaction of carbonyl difluoride with 2-chloroaniline to form 2-chlorophenyl isocyanate
- Addition of 4-(3-methoxyazetidin-1-yl)aniline to complete the urea formation
Potassium Isocyanate Method
A practically simple, catalyst-free approach involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents. This environmentally friendly method has been reported to yield various N-substituted ureas (mono-, di-, and cyclic-) with good to excellent yields and high chemical purity.
The general reaction involves:
Potassium isocyanate + R-NH2 → R-NH-CO-NH2
For our target compound, a sequential reaction approach would be required to achieve the unsymmetrical substitution pattern.
Unsymmetrical Urea Synthesis from Symmetrical Ureas
Another approach involves the preparation of pure, unsymmetrically disubstituted ureas from symmetrical ureas. This method, described in patent literature, involves:
- Initial reaction of a symmetrical urea (e.g., N,N-dimethylurea) with one amine
- Sequential addition of a second amine at elevated temperatures
- Removal of ammonia formed during the reaction
This method could be adapted for our target compound using appropriate starting materials.
Specific Synthesis Methods for this compound
Optimized Isocyanate Method
Based on synthesis protocols for similar compounds, the following procedure represents an optimized approach for preparing this compound:
Materials
- 2-Chlorophenyl isocyanate
- 4-(3-methoxyazetidin-1-yl)aniline
- Anhydrous dichloromethane or tetrahydrofuran
- Molecular sieves (4Å)
- Inert atmosphere (nitrogen or argon)
Procedure
- In a flame-dried round-bottom flask equipped with a magnetic stirrer, add 4-(3-methoxyazetidin-1-yl)aniline (1.0 equivalent) and anhydrous solvent (10-15 mL per gram of amine).
- Cool the solution to 0-5°C under inert atmosphere.
- Add 2-chlorophenyl isocyanate (1.1 equivalents) dropwise over 15-20 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by thin-layer chromatography until complete consumption of starting materials.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
This method is expected to yield the desired product with high purity (>95%) and good yield (70-85%).
Carbonyl Difluoride Sequential Addition Method
This method utilizes carbonyl difluoride with sequential addition of amines:
Materials
- Carbonyl difluoride
- 2-Chloroaniline
- 4-(3-methoxyazetidin-1-yl)aniline
- Acetonitrile (anhydrous)
- Catalytic amount of pyridine
Procedure
- In a suitable reactor, add 2-chloroaniline (10 μmol) in acetonitrile (0.5 mL).
- Introduce carbonyl difluoride into the reaction mixture at room temperature.
- Allow the reaction to proceed for 5-6 minutes to form the isocyanate intermediate.
- Add 4-(3-methoxyazetidin-1-yl)aniline (1 μmol) to the reaction mixture.
- Stir for an additional 1-2 minutes at room temperature.
- Quench the reaction with water and extract with ethyl acetate.
- Purify the product by appropriate methods.
This method is expected to provide the target compound in high yield (70-90%) without symmetrical urea byproducts.
Catalyst-Free Aqueous Method
This environmentally friendly approach uses water as the reaction medium:
Materials
- Potassium isocyanate
- 2-Chloroaniline
- 4-(3-methoxyazetidin-1-yl)aniline
- Water
- Hydrochloric acid (dilute)
Procedure
- Dissolve potassium isocyanate (1.1 equivalents) in water.
- Add 2-chloroaniline (1.0 equivalent) to the solution and stir at 4-5°C.
- Monitor the formation of the intermediate monosubstituted urea.
- Add 4-(3-methoxyazetidin-1-yl)aniline with appropriate reaction conditions to achieve selective substitution.
- Isolate the product by filtration or extraction.
This method offers advantages in terms of environmental friendliness and operational simplicity.
Comparative Analysis of Preparation Methods
Table 1 presents a comparative analysis of the different preparation methods for this compound:
| Method | Expected Yield (%) | Advantages | Limitations | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Isocyanate Method | 70-85 | High yield and purity; Straightforward procedure | Requires handling of toxic isocyanates; Moisture sensitive | Good | Moderate (organic solvents required) |
| Carbonyl Difluoride Method | 70-90 | Minimal symmetrical urea formation; High selectivity | Requires specialized equipment for handling carbonyl difluoride; Low temperature conditions | Limited | Moderate-High (toxic reagents) |
| Catalyst-Free Aqueous Method | 65-80 | Environmentally friendly; No organic co-solvents; Simple purification | Potentially lower yields; Selectivity challenges for unsymmetrical products | Excellent | Low (water-based reaction) |
| Symmetrical Urea Conversion | 55-75 | Avoids isocyanate handling; Potentially one-pot procedure | Higher temperatures required; Longer reaction times | Good | Moderate (thermal energy requirements) |
Synthesis of Key Intermediates
Preparation of 4-(3-methoxyazetidin-1-yl)aniline
The synthesis of 4-(3-methoxyazetidin-1-yl)aniline is a critical step in preparing the target compound. Based on procedures for similar compounds, the following method is proposed:
Materials
- 3-Methoxyazetidine (as hydrochloride salt)
- 4-Fluoronitrobenzene
- Potassium carbonate
- N,N-Dimethylformamide (DMF)
- Palladium on carbon (10%)
- Hydrogen gas or ammonium formate
Procedure
Coupling Reaction :
- Combine 3-methoxyazetidine hydrochloride (1.0 equivalent) with potassium carbonate (2.5 equivalents) in DMF.
- Add 4-fluoronitrobenzene (1.0 equivalent) and heat at 80-90°C for 6-8 hours.
- Cool, dilute with water, and extract with ethyl acetate.
Reduction Step :
- Dissolve the nitro intermediate in methanol or ethyl acetate.
- Add palladium on carbon (10%, 0.1 equivalents by weight).
- Hydrogenate under hydrogen atmosphere (1-3 atm) or use ammonium formate as hydrogen source.
- Filter, concentrate, and purify to obtain 4-(3-methoxyazetidin-1-yl)aniline.
This two-step process typically yields the desired amine intermediate in 70-85% overall yield.
Analytical Characterization
The synthesized this compound can be characterized using various analytical techniques:
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) : Expected characteristic signals include:
- Aromatic protons from both phenyl rings (7.0-8.5 ppm)
- Methoxy group (-OCH₃) singlet around 3.2-3.4 ppm
- Azetidine ring protons (3.5-4.2 ppm)
- NH protons of urea linkage (8.5-9.5 ppm)
¹³C NMR (100 MHz, DMSO-d₆) : Should show carbon signals corresponding to:
- Carbonyl carbon of urea (approximately 152-155 ppm)
- Aromatic carbons (115-140 ppm)
- Methoxy carbon (55-58 ppm)
- Azetidine ring carbons (50-70 ppm)
IR (KBr, cm⁻¹) : Expected characteristic bands include:
- N-H stretching (3300-3450 cm⁻¹)
- C=O stretching (1640-1680 cm⁻¹)
- C-O stretching (1050-1150 cm⁻¹)
- C-Cl stretching (700-800 cm⁻¹)
Mass Spectrometry
- HRMS (ESI) : Expected [M+H]⁺ peak at approximately m/z 332.1166
Purity Analysis
- HPLC : Should show >95% purity using appropriate chromatographic conditions
- Melting Point : Expected to be in the range of 180-220°C based on similar compounds
Optimization Strategies
Several optimization strategies can be employed to improve the synthesis of this compound:
Reaction Conditions Optimization
- Temperature : Lower temperatures (0-5°C) generally favor selective formation of unsymmetrical ureas when using isocyanate methods.
- Solvent Selection : Acetonitrile has been shown to be effective for similar urea syntheses, providing good solubility and reaction rates.
- Reaction Time : Shorter reaction times may minimize side reactions and decomposition of intermediates.
Catalyst Considerations
Scale-Up Considerations
When scaling up the synthesis of this compound, several factors should be considered:
Process Parameters
- Heat Transfer : Larger reaction volumes may require more efficient cooling or heating systems.
- Mixing Efficiency : Adequate mixing becomes more critical at larger scales to ensure homogeneity.
- Reaction Monitoring : In-process controls should be established to monitor reaction progress and ensure quality.
Economic Factors
- Cost analysis of different synthetic routes should be performed to determine the most economical approach.
- The catalyst-free aqueous method may offer advantages in terms of reagent costs and waste management.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
- Substituent Position : Chloro substituents at the ortho position (as in the target compound and 4g) correlate with antifungal activity, whereas para-substituted chloro groups (e.g., in phenylurea herbicides) enhance herbicidal potency .
- Methoxyazetidine vs.
Physicochemical Properties
Table 2: Physical Properties of Selected Ureas
- Hydrogen Bonding : The methoxyazetidine group in the target compound may form stronger hydrogen bonds than cyclohexyl or trifluoromethoxy groups, influencing crystal packing and stability .
Biological Activity
1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H17ClN2O2
- Molecular Weight : 302.77 g/mol
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN2O2 |
| Molecular Weight | 302.77 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, phenylurea derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are potential pathways for inducing apoptosis in cancer cells.
Antimicrobial Properties
Research has also suggested that related compounds possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of phenylurea derivatives, including the target compound. Results showed a dose-dependent inhibition of tumor growth in vitro and in vivo models, with significant reductions in tumor size observed in treated groups compared to controls.
Study 2: Antimicrobial Activity
In another investigation, a series of phenylurea derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4 | Moderate |
| Reference Compound A | 0.5 | Strong |
| Reference Compound B | 8 | Weak |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea?
- Methodological Answer : Synthesis typically involves sequential functionalization:
- Step 1 : Prepare 4-(3-methoxyazetidin-1-yl)aniline via nucleophilic substitution of 4-nitroazetidine derivatives, followed by reduction of the nitro group .
- Step 2 : React 2-chlorophenyl isocyanate with the above intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea linkage.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., urea NH peaks at δ 8.5–9.5 ppm, azetidine methoxy group at δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+ ≈ 388.12 g/mol).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts .
Q. What physicochemical properties are essential for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) via nephelometry. Adjust with co-solvents (e.g., cyclodextrins) if needed.
- LogP : Determine via shake-flask method (octanol/water partition) to predict membrane permeability (expected logP ~2.5–3.5) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the methoxy group on azetidine with bulkier (e.g., ethoxy) or polar (e.g., hydroxyl) groups.
- Bioisosteric Replacement : Substitute the chlorophenyl ring with fluorophenyl or trifluoromethylphenyl to enhance target affinity .
- Assay Design : Use dose-response curves (IC50/EC50) in enzyme inhibition assays (e.g., kinase panels) to quantify potency shifts .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Confirm cell line authenticity (STR profiling) and eliminate interference from compound aggregation (dynamic light scattering).
- Orthogonal Assays : Pair enzymatic assays with cellular thermal shift assays (CETSA) to verify target engagement .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize results across labs .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Chemical Proteomics : Immobilize the compound on resin for pull-down assays to identify binding proteins .
- Molecular Dynamics Simulations : Model azetidine interactions with putative targets (e.g., GPCRs) to predict binding motifs.
- Kinetic Studies : Measure time-dependent inhibition (kobs/[I]) to distinguish competitive vs. allosteric mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
